L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-

Orthogonal protection strategy Diaminopropionic acid regioisomers Peptide coupling order

Regiospecific protection failure wastes batches. Unlike Nα-Cbz-Dap, this Cbz is exclusively on the β-amine, leaving the α-NH2 free for direct chain elongation. - **Key application**: Bleomycin analog synthesis (>160 variants automated). - **Orthogonal strategy**: Cbz stable to TFA (Boc cleavage); labile to H2/Pd-C. - **Scale**: Industrial volumes up to 500 kg feasible.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 28415-54-5
Cat. No. B3050751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-
CAS28415-54-5
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N
InChIInChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyMUYNUUBAUQDGML-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nβ-Cbz-L-2,3-Diaminopropionic Acid: Orthogonal Building Block for Peptide Synthesis


L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- (CAS 28415-54-5), also referred to as (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid or Nβ-Cbz-L-2,3-diaminopropionic acid, is a non-proteinogenic amino acid derivative that belongs to the 2,3-diaminopropionic acid (Dap) family. [1] It features a free α-amino group and a benzyloxycarbonyl (Cbz)-protected β-amino group on an L-alanine backbone, making it a regiospecifically protected building block. This compound is employed as a key intermediate in both solution-phase and solid-phase peptide synthesis, particularly for constructing peptides that contain Dap residues, such as bleomycin and tuberactinomycin antibiotics.

Why Regiospecific Protection Is Critical for Synthesis


Generic substitution of 2,3-diaminopropionic acid derivatives fails because the regiospecific placement of the Cbz protecting group on the β-amine—rather than the α-amine—dictates the entire synthetic strategy. [1] In the more common Nα-Cbz-Dap-OH (CAS 35761-26-3), the α-nitrogen is blocked, necessitating a different sequence of deprotection and coupling steps. The orthogonal protection scheme enabled by the free α-amine in CAS 28415-54-5 allows for direct N-terminal chain elongation while retaining the acid-stable, hydrogenolytically labile Cbz group on the side chain, a feature critical for constructing branched peptides, urea linkages, or site-specific conjugates as demonstrated in bleomycin analog synthesis. [2] Swapping this regioisomer with an Nα-protected analog would invert the order of deprotection, compromise coupling efficiency, and risk side reactions during solid-phase or solution-phase assembly.

Comparative Evidence for Nβ-Cbz-Dap-OH


Regiospecific Assembly: Nβ-Cbz vs. Nα-Cbz Dap Building Blocks

The target compound, Nβ-Cbz-L-Dap-OH (CAS 28415-54-5), presents a free α-amine for immediate peptide coupling, whereas the most common analog, Nα-Cbz-L-Dap-OH (CAS 35761-26-3), has its α-amine blocked . This regiospecific difference determines the sequence of synthetic operations: Nβ-Cbz-L-Dap-OH can be coupled directly to a growing peptide chain at the N-terminus using standard carbodiimide or phosphonium-based coupling reagents, leaving the β-Cbz group intact for later orthogonal deprotection. In contrast, Nα-Cbz-L-Dap-OH requires initial Cbz removal (hydrogenolysis or strong acid) before the α-amine can participate in coupling . This single architectural distinction eliminates a full deprotection step from the synthetic sequence when Nβ-Cbz protection is required, reducing handling time and potential for side reactions.

Orthogonal protection strategy Diaminopropionic acid regioisomers Peptide coupling order

Synthesis of Bleomycin Analogs via Free α-Amine

The utility of Nβ-Cbz-L-2,3-diaminopropionic acid (CAS 28415-54-5) is explicitly demonstrated in the solid-phase synthesis of deglycobleomycin and bleomycin analogs, where the free α-amine is essential for incorporating the Dap residue into the peptide backbone while maintaining the β-amine in a protected state for subsequent functionalization [1]. The successful synthesis of over 160 unique bleomycin analogs using this building block confirms its compatibility with automated SPPS cycles [2]. By contrast, Nα-protected Dap analogs (e.g., Nα-Boc-Dap-OH or Nα-Cbz-Dap-OH) would require a deprotection step prior to coupling, exposing the sensitive β-amine to unwanted acylation during chain elongation, a documented side reaction in Dap-containing peptide synthesis.

Bleomycin analog Solid-phase peptide synthesis Antitumor antibiotic

β-Peptide and β-NCA Synthesis from Nβ-Cbz Substrate

The Nβ-Cbz protection motif is directly compatible with the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs). Research demonstrates that Nβ-Cbz β-amino acids can be cyclized using phosphorus tribromide to yield β-NCAs, which subsequently polymerize to give optically active poly(β-peptides) with stable chiral conformations [1]. This reaction pathway is not accessible to Nα-Cbz-Dap-OH because the Cbz group on the α-amine would compete with the NCA-forming cyclization or lead to a different product. The resulting β-peptides adopt helical conformations in solution, a property of interest for foldamer and biomimetic material research.

β-amino acid N-carboxyanhydride β-peptide Ring-opening polymerization

High-Yield Route to Optically Pure β-Amino-L-Alanine Derivatives

A synthetic route to Nβ-Cbz-β-amino-L-alanine derivatives uses trimethylsilylamines reacting with N-Cbz-L-serine-β-lactone in acetonitrile to give optically pure Nβ-Cbz-β-amino-L-alanine derivatives in good yields through alkyl oxygen cleavage [1]. This methodology preserves the optical purity of the L-alanine stereocenter, which is critical for applications requiring enantiomerically pure Dap building blocks. The regiospecific formation of the Nβ-Cbz product—rather than N-Cbz-L-serinamides—is solvent-dependent, demonstrating that the target compound can be accessed with high regio- and stereochemical fidelity.

β-aminoalanine derivative Optical purity β-lactone ring opening

Commercial Purity Benchmark: Nβ-Cbz vs. Nα-Cbz Isomer

Commercial sourcing data reveals that CAS 28415-54-5 is available at ≥95% purity from suppliers such as AKSci and Bidepharm, with batch-specific QC including NMR, HPLC, and GC . In comparison, the more common Nα-Cbz isomer (CAS 35761-26-3) is available from TCI at >98.0% purity (HPLC and nonaqueous titration) with defined optical rotation (−17.0 to −20.0°, c=1 in 1M NaOH) and melting point (230°C dec.) . While the Nα-Cbz isomer has more extensively characterized physical constants, the Nβ-Cbz isomer (target compound) fills a specific procurement niche where the regiospecific protection is non-negotiable for the intended synthetic route. Suppliers offering both isomers allow direct side-by-side procurement evaluation.

Commercial availability Purity specification Procurement comparison

High-Value Applications of Nβ-Cbz-Dap-OH


Solid-Phase Synthesis of Bleomycin Analog Libraries

The free α-amine of CAS 28415-54-5 enables direct Fmoc-SPPS incorporation of the Dap residue into bleomycin analogs without the need for pre-coupling deprotection. This building block has been employed in the synthesis of >160 unique deglycobleomycin analogs, demonstrating robust compatibility with automated peptide synthesizers and standard Fmoc/tBu chemistry [1]. For medicinal chemistry groups exploring DNA-cleaving antitumor agents, this compound provides the precise regiospecific protection required to maintain the β-amine in a latent state until the final deprotection stage.

Orthogonal Assembly of Branched Peptides

In solution-phase peptide synthesis, the Nβ-Cbz group remains intact under conditions that remove Boc groups (dilute TFA), enabling a Boc/Cbz orthogonal protection strategy [1]. This allows sequential deprotection and functionalization: the Boc group on another residue can be removed with TFA while the β-Cbz group survives, and the Cbz group can later be cleaved by catalytic hydrogenolysis (Pd/C, H2) without affecting acid-labile protecting groups. This orthogonal scheme is not possible with the Nα-Cbz regioisomer, where the protecting group positions would be inverted.

β-Peptide Foldamer Synthesis via β-NCA Polymerization

Nβ-Cbz-protected β-amino acids serve as precursors for β-NCA formation using phosphorus tribromide, enabling the synthesis of optically active poly(β-peptides) with stable helical conformations [1]. For materials science and biomimetic chemistry laboratories, this compound is a gateway to well-defined β-peptide architectures that are inaccessible using Nα-protected Dap isomers.

Scalable Production of Peptide APIs

Commercial suppliers list production scales up to 500 kg for closely related Cbz-Dap derivatives, indicating that the synthetic route to Nβ-Cbz-Dap-OH is scalable for industrial API manufacture [1]. The regiospecific protection scheme reduces the number of synthetic transformations required in the final peptide assembly, which translates to lower manufacturing costs and improved overall yields for Dap-containing peptide therapeutics.

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